Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

Description

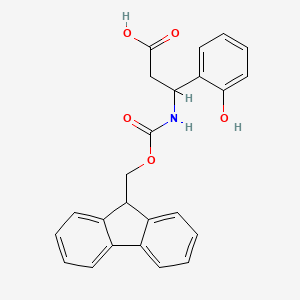

Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a chiral, non-proteinogenic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-hydroxyphenyl substituent. Its molecular formula is C₂₄H₂₁NO₅ (MW: ~403.43 g/mol), with a stereocenter at the β-carbon (R-configuration) . The ortho-hydroxyphenyl group enables unique hydrogen-bonding interactions, influencing its solubility and reactivity in solid-phase peptide synthesis (SPPS) . This compound is widely used in peptide engineering, particularly for introducing rigid, aromatic motifs or facilitating post-synthetic modifications .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMPQFLSLFTILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis of the (R)-3-Hydroxyphenylalanine Core

Method A: Chiral Catalysis and Asymmetric Hydroxylation

- Starting Material: L-phenylalanine or its derivatives.

- Procedure:

- The phenylalanine backbone undergoes regioselective hydroxylation at the 3-position of the aromatic ring, often using asymmetric hydroxylation catalysts such as chiral metal complexes or enzymatic methods.

- Enzymatic hydroxylation, particularly using cytochrome P450 monooxygenases, provides high enantioselectivity and regioselectivity, thus favoring the (R)-enantiomer.

Method B: Chiral Resolution

- Starting Material: Racemic 3-hydroxyphenylalanine derivatives.

- Procedure:

Incorporation of the Hydroxyphenyl Group

Protection of the Amino Group with Fmoc

- The amino group is protected using Fmoc-succinimidyl ester in a typical coupling reaction:

- React 3-Amino-3-(2-hydroxyphenyl)-propionic acid with Fmoc-succinimidyl ester in a suitable solvent (e.g., DMSO or DMF).

- Use a base such as DIPEA to facilitate nucleophilic attack.

- Reaction conditions are usually room temperature, with reaction times ranging from 2–24 hours.

- The reaction yields Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid with high efficiency (~87% yield reported).

Final Purification and Characterization

- Purification typically involves recrystallization or preparative HPLC.

- Characterization includes NMR, HRMS, and chiral HPLC to confirm stereochemistry and purity.

Data Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Asymmetric hydroxylation | Chiral catalysts or enzymes | Mild, room temp | 70–85 | High enantioselectivity, regioselective |

| 2 | Chiral resolution | Diastereomeric salt formation | Crystallization | 60–75 | Suitable for large-scale production |

| 3 | Phenyl group introduction | Electrophilic substitution | Mild, controlled temp | 80–90 | Protect phenol as silyl ether if needed |

| 4 | Fmoc protection | Fmoc-succinimidyl ester | Room temp, inert solvent | 87 | Purify via chromatography or recrystallization |

Notable Research Findings and Innovations

- Enzymatic hydroxylation has shown promise for high stereoselectivity, reducing racemization risks, and improving scalability.

- Protecting group strategies involving silyl ethers for phenolic groups enhance stability during subsequent peptide coupling steps.

- Optimized coupling reagents such as HATU or DIC/HOAt improve yields and minimize side reactions during Fmoc protection.

Chemical Reactions Analysis

Key Reaction Types

1.1 Peptide Bond Formation

This compound participates in standard peptide bond formation through coupling reactions with carboxylic acids or activated esters. The Fmoc group stabilizes the amino group during synthesis, enabling selective deprotection under mild conditions (e.g., piperidine in DMF).

1.2 Diastereomer Salt Formation

A critical step in synthesizing optically active derivatives involves forming diastereomer salts with optically active resolving agents (e.g., amino alcohols or sulfonic acids). This process separates racemic mixtures into enantiomerically pure compounds .

1.3 Enzymatic Resolution

Enzymatic methods, such as esterification or amidation, are employed to resolve racemic mixtures. The reaction conditions (temperature, pH) are optimized for enzyme activity, followed by hydrolysis to recover the desired enantiomer .

1.4 Hydrolysis of Derivatives

Ester or amide derivatives are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. For example, sodium hydroxide solutions are used to hydrolyze esters, while acidic aqueous solutions (e.g., HCl) isolate the final product .

Reaction Conditions

| Reaction Type | Temperature Range | pH Adjustment | Solvent Examples |

|---|---|---|---|

| Diastereomer Salt Formation | 0–80°C (preferably 70–120°C) | Acidic or basic | Water, alcohols, acetonitrile, THF |

| Enzymatic Resolution | Enzyme-dependent | Optimized for enzyme | Water, buffer solutions |

| Hydrolysis of Derivatives | 40–60°C | Basic (e.g., NaOH) or acidic (e.g., HCl) | Aqueous solutions, toluene |

Mechanistic Insights

4.1 Biological Interaction

The compound’s structural similarity to neurotransmitters enables receptor interactions, modulating synaptic transmission. This property is exploited in neuropharmacological research.

4.2 Stability and Reactivity

The Fmoc group ensures stability during synthesis, while the hydroxyl group on the phenyl ring can participate in hydrogen bonding, influencing solubility and reactivity .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is used in the synthesis of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides and proteins for research and therapeutic purposes. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Fmoc-(R)-3-Amino-3-(4-hydroxyphenyl)-propionic Acid

- Structure : Differs by the hydroxyl group at the para position on the phenyl ring.

- Applications: Used in fluorescent peptide analogs (e.g., jasplakinolide derivatives) for live-cell imaging .

- Molecular Weight : 403.43 g/mol (identical backbone, substituent position only) .

Fmoc-(R)-3-Amino-3-(4-nitrophenyl)-propionic Acid

Functional Group Variations

Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic Acid

- Structure : Nitro group at the ortho position; S-configuration at the β-carbon.

- Properties : Nitro group enhances stability under acidic conditions but reduces solubility in aqueous media.

- Applications : Critical for introducing photoresponsive motifs in enzymatic C-to-C protein ligation .

3-Amino-3-(2-fluoro-5-nitrophenyl)-propionic Acid

- Structure : Contains fluoro and nitro groups at the 2- and 5-positions, respectively.

- Properties : Dual electron-withdrawing groups facilitate cyclization reactions in solid-phase heterocycle synthesis.

- Applications : Precursor for dihydroquinazoline-2(1H)-one derivatives with antimicrobial activity .

Fmoc-3-Amino-3-phenylpropionic Acid

Stereochemical Variations

Fmoc-(S)-3-Amino-3-(3-pyridyl)-propionic Acid

- Structure : Pyridyl substituent; S-configuration at the β-carbon.

- Properties : Pyridyl group enables metal coordination and π-π stacking.

- Applications : DNA-encoded library synthesis for kinase inhibitor discovery .

Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid

Physicochemical and Analytical Data

Key Research Findings

Ortho vs. Para Hydroxyl Effects : The ortho -hydroxyl group in the target compound promotes intramolecular hydrogen bonding, reducing solubility in polar solvents compared to the para isomer .

Nitro Group Utility : Nitro-substituted analogs (e.g., 2-nitrophenyl) are pivotal in UV-sensitive applications, enabling controlled peptide release in T-cell activation studies .

Stereochemical Impact : S-configured analogs (e.g., 3-pyridyl variant) show distinct binding affinities in enzyme-active sites compared to R-forms .

Biological Activity

Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neurobiology and pharmacology. This compound, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protective group, has a molecular formula of C24H21NO5 and a molecular weight of approximately 403.43 g/mol. Its unique structure, which includes an amino group, a hydroxyl group on the phenyl ring, and a propionic acid backbone, suggests possible interactions with neurotransmitter systems and other biological pathways.

Chemical Structure and Properties

The structural features of this compound enable it to mimic natural neurotransmitters, potentially allowing it to interact with various receptors involved in synaptic transmission. Its design facilitates applications in peptide synthesis, drug development, and studies related to neurological disorders.

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO5 |

| Molecular Weight | 403.43 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Protective Group | Fmoc |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : Studies suggest that this compound can modulate synaptic activity by interacting with neurotransmitter receptors. Its structural similarity to neurotransmitters implies a role in influencing synaptic transmission, which is crucial for understanding its potential therapeutic applications in neurological disorders .

- Peptide Synthesis : The Fmoc group allows for efficient solid-phase peptide synthesis (SPPS), making this compound valuable for creating complex peptides with high purity and yield. This application is significant in drug development and biochemical research .

- Drug Development : The ability of this compound to target specific biological pathways enhances its potential as a lead compound in the development of novel pharmaceuticals aimed at treating various diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could influence the binding affinity to certain neurotransmitter receptors, suggesting potential therapeutic roles in conditions like depression and anxiety disorders.

- Peptide Therapeutics Development : In drug formulation research, this compound was incorporated into peptide sequences that showed enhanced biological activity compared to standard peptides without this modification .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

- Protection of the amino group using the Fmoc group.

- Coupling reactions with other amino acids or functionalized compounds.

- Deprotection steps to yield the final product.

These methods are essential for ensuring high yields and purity in the resulting compounds used for research and therapeutic applications .

Q & A

Q. What are the recommended synthetic protocols for preparing Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing Fmoc-protected β-amino acids. The compound is typically coupled to resin-bound peptides using pre-activated derivatives (e.g., HATU or DIPEA in DMF) under inert conditions. For example, Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid was coupled overnight with HATU/DIPEA, followed by rigorous washing and cleavage . Adjustments for steric hindrance from the hydroxyphenyl group may require extended coupling times (e.g., 12–24 hours) and elevated equivalents of activated reagents (4–6 eq.) to ensure efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Reverse-phase HPLC : To assess purity (>95% by area under the curve) using C18 columns with acetonitrile/water gradients containing 0.1% TFA .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (theoretical [M+H]+: ~433.4 g/mol for C24H21NO6) .

- NMR Spectroscopy : 1H/13C NMR verifies stereochemistry and substituent placement, particularly the hydroxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer : Store desiccated at -20°C in amber vials to prevent hydrolysis of the Fmoc group and oxidation of the hydroxyphenyl moiety. Use anhydrous DMF or DCM for solubilization. While not classified as hazardous, avoid prolonged skin exposure due to incomplete toxicity profiling .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl substituent influence peptide secondary structure and biological activity?

- Methodological Answer : The hydroxyphenyl group introduces steric bulk and hydrogen-bonding potential, which can stabilize β-turn structures or disrupt α-helical conformations. Comparative studies with phenyl or chlorophenyl analogs (e.g., Fmoc-(R)-3-Amino-3-(4-chlorophenyl)-propionic acid) show altered binding kinetics in enzyme-substrate systems . To evaluate conformational effects, perform circular dichroism (CD) spectroscopy or molecular dynamics simulations .

Q. What are common side reactions during incorporation into peptides, and how can they be mitigated?

- Methodological Answer :

- Racemization : Risk increases with prolonged coupling times. Use low-base conditions (e.g., collidine instead of DIEA) and monitor via chiral HPLC .

- Incomplete Coupling : Steric hindrance from the hydroxyphenyl group may reduce coupling efficiency. Double coupling with 10 eq. of activated amino acid and microwave-assisted synthesis (50°C, 5 min) can improve yields .

- Oxidation : The phenolic -OH group is susceptible to oxidation. Add 0.1% ascorbic acid to coupling mixtures or use inert atmospheres .

Q. How can researchers resolve contradictions in reported bioactivity data for peptides containing this residue?

- Methodological Answer : Discrepancies may arise from variations in peptide sequence context or assay conditions. Standardize protocols by:

- Controlled Peptide Design : Synthesize analogs with systematic substitutions (e.g., Fmoc-(R)-3-Amino-3-(4-hydroxyphenyl)-propionic acid vs. 2-hydroxyphenyl) to isolate substituent effects .

- Dose-Response Curves : Use SPR or ITC to measure binding affinities (KD) under consistent buffer conditions (pH 7.4, 150 mM NaCl) .

- Batch Consistency : Validate peptide purity (>95%) and stereochemical integrity across batches via LC-MS and CD .

Methodological Tables

Key Considerations for Experimental Design

- Stereochemical Fidelity : Confirm retention of (R)-configuration via chiral HPLC or X-ray crystallography, especially after microwave-assisted synthesis .

- Functional Assays : Pair structural data (e.g., NMR or CD) with bioactivity assays to correlate conformation with function .

- Comparative Studies : Use Fmoc-(R)-3-Amino-3-phenylpropionic acid (no hydroxyl) as a control to isolate hydroxyphenyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.